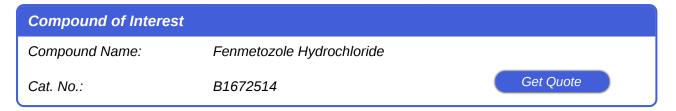


An In-depth Technical Guide to Fenmetozole Hydrochloride: Chemical Structure and Properties

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Fenmetozole hydrochloride is an investigational compound recognized for its antagonistic effects on ethanol, particularly its ability to modulate cerebellar cyclic guanosine monophosphate (cGMP) levels. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known pharmacological characteristics of Fenmetozole Hydrochloride. Detailed experimental methodologies are outlined, and key signaling pathway interactions are visualized to support further research and development efforts in neuropharmacology and related fields.

Chemical Structure and Identification

Fenmetozole Hydrochloride is the hydrochloride salt of the base compound Fenmetozole. Its chemical structure is characterized by a dichlorophenoxy methyl group attached to a dihydro-1H-imidazole ring.

IUPAC Name: 2-[(3,4-dichlorophenoxy)methyl]-4,5-dihydro-1H-imidazole;hydrochloride[1]

Chemical Formula: C10H11Cl3N2O[1]

Molecular Weight: 281.56 g/mol [1]



CAS Number: 23712-05-2[1]

Chemical Structure:

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Caption: Chemical structure of Fenmetozole Hydrochloride.

Physicochemical Properties

A summary of the known physicochemical properties of **Fenmetozole Hydrochloride** is presented in the table below. While some data are available from commercial suppliers and databases, experimentally determined values for properties such as melting point and pKa are not readily available in the public domain and represent a current data gap.

Property	Value	Reference
Molecular Formula	C10H11Cl3N2O	[1]
Molecular Weight	281.56 g/mol	[1]
CAS Number	23712-05-2	[1]
Appearance	Solid powder	[1]
Solubility	Soluble in DMSO and Water	[2]
Relative Density	1.43 g/cm ³	[3]
Melting Point	Data not available	
рКа	Data not available	_

Pharmacological Properties and Mechanism of Action



The primary pharmacological effect of **Fenmetozole Hydrochloride** reported in the literature is its antagonism of the central nervous system effects of ethanol. This action is linked to its modulation of cyclic guanosine monophosphate (cGMP) levels in the cerebellum.

Antagonism of Ethanol's Effects

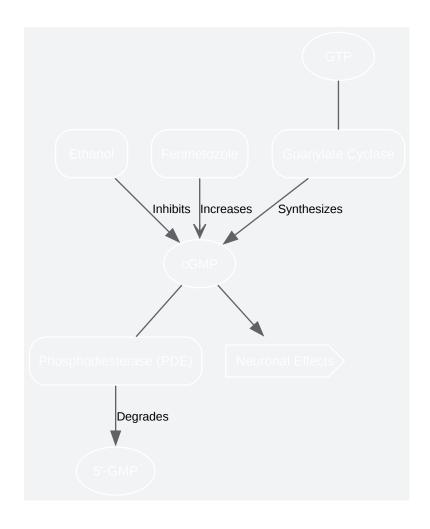
Fenmetozole has been shown to attenuate the reduction in cerebellar cGMP content induced by ethanol. Interestingly, when administered alone, Fenmetozole can significantly elevate cGMP levels.[1][2] This suggests an interaction with the signaling pathways that regulate cGMP synthesis and degradation.

Modulation of the cGMP Signaling Pathway

The precise mechanism by which Fenmetozole modulates cGMP levels is not fully elucidated. Potential mechanisms could involve the direct or indirect modulation of guanylate cyclase (the enzyme responsible for cGMP synthesis) or the inhibition of phosphodiesterases (PDEs) that degrade cGMP. Further research is required to identify the specific molecular targets of Fenmetozole within this pathway.

The proposed interaction of Fenmetozole with the cGMP signaling pathway in the context of ethanol's effects is depicted below.





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Caption: Proposed modulation of the cGMP signaling pathway by Fenmetozole and Ethanol.

Experimental Protocols

Detailed experimental protocols for the study of **Fenmetozole Hydrochloride** are not widely published. However, based on its known pharmacological effects, standard methodologies can be adapted. The following sections outline general protocols for key experiments.

In Vivo Assessment of Ethanol Antagonism

This protocol describes a general workflow for evaluating the ability of Fenmetozole to counteract the motor-incoordinating effects of ethanol in a rodent model.





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Caption: General workflow for an in vivo ethanol antagonism study.

Methodology:

- Animal Model: Male C57BL/6J mice are commonly used for studies of ethanol's effects on motor coordination.
- Acclimatization: Animals should be housed under standard laboratory conditions with a 12-hour light/dark cycle and allowed to acclimate for at least one week before the experiment.
- Grouping: Randomly assign mice to experimental groups (n=8-12 per group) to receive either vehicle, Fenmetozole, ethanol, or a combination.
- Drug Administration: Administer **Fenmetozole Hydrochloride** (dissolved in a suitable vehicle, e.g., saline) or vehicle via intraperitoneal (i.p.) injection. After a predetermined pretreatment time (e.g., 30 minutes), administer ethanol (e.g., 20% w/v in saline, i.p.) or vehicle.
- Behavioral Testing: At the time of expected peak ethanol effect (e.g., 15-30 minutes postinjection), assess motor coordination using a rotarod apparatus. Record the latency to fall for each animal.
- Data Analysis: Analyze the data using appropriate statistical methods, such as a two-way ANOVA, to determine the main effects of Fenmetozole and ethanol and any interaction between them.

Measurement of Cerebellar cGMP Levels

This protocol provides a general framework for quantifying the effect of Fenmetozole on cGMP levels in the cerebellum.



Methodology:

- Animal Treatment: Treat animals with Fenmetozole Hydrochloride, ethanol, or a combination as described in the in vivo antagonism protocol.
- Tissue Collection: At the desired time point, euthanize the animals by a method that
 minimizes post-mortem changes in cyclic nucleotides, such as focused microwave irradiation
 of the head.
- Cerebellum Dissection: Rapidly dissect the cerebellum on a cold surface.
- Tissue Homogenization: Homogenize the cerebellar tissue in a suitable buffer (e.g., ice-cold 6% trichloroacetic acid).
- cGMP Extraction: Centrifuge the homogenate and collect the supernatant. The supernatant can be washed with water-saturated diethyl ether to remove the trichloroacetic acid.
- Quantification: Measure the cGMP concentration in the extracts using a commercially available enzyme immunoassay (EIA) kit.
- Protein Assay: Determine the protein concentration in the tissue pellet to normalize the cGMP levels.
- Data Analysis: Express cGMP levels as pmol/mg protein and analyze the data using appropriate statistical tests.

Radioligand Binding Assay for Target Identification

To identify the molecular target(s) of Fenmetozole, radioligand binding assays can be employed. This is a general protocol that would need to be adapted based on the putative receptor or enzyme of interest.



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Caption: General workflow for a radioligand binding assay.

Methodology:

- Membrane Preparation: Prepare crude membrane fractions from the brain region of interest (e.g., cerebellum) from untreated animals.
- Assay Conditions: In a multi-well plate, incubate the membrane preparation with a specific radioligand for a putative target (e.g., a phosphodiesterase subtype) and increasing concentrations of unlabeled Fenmetozole Hydrochloride.
- Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters to trap the membranes with bound radioligand. Wash the filters with ice-cold buffer to remove unbound radioligand.
- Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
- Data Analysis: Plot the percentage of specific binding against the concentration of
 Fenmetozole to determine the IC₅₀ value (the concentration of Fenmetozole that inhibits 50%
 of specific radioligand binding). The inhibition constant (Ki) can then be calculated using the
 Cheng-Prusoff equation.

Future Directions

The existing data on **Fenmetozole Hydrochloride** highlight its potential as a pharmacological tool for studying the neurobiology of ethanol's effects. However, significant knowledge gaps remain. Future research should prioritize:

- Determination of Physicochemical Properties: Experimental determination of the melting point and pKa is essential for a complete physicochemical profile.
- Elucidation of the Precise Mechanism of Action: Further studies are needed to identify the
 direct molecular target(s) of Fenmetozole within the cGMP signaling pathway. This could
 involve screening against a panel of phosphodiesterases and guanylate cyclases.
- In-depth Pharmacological Characterization: A broader evaluation of the pharmacological effects of Fenmetozole beyond its ethanol-antagonistic properties is warranted.



 Pharmacokinetic and Toxicological Profiling: Comprehensive studies on the absorption, distribution, metabolism, excretion (ADME), and toxicity of Fenmetozole are necessary to assess its potential for further development.

Conclusion

Fenmetozole Hydrochloride is a compound of interest for its ability to antagonize the effects of ethanol through the modulation of cerebellar cGMP. This technical guide consolidates the available information on its chemical structure and properties, providing a foundation for researchers and drug development professionals. The outlined experimental protocols offer a starting point for further investigation into its mechanism of action and therapeutic potential. Addressing the existing knowledge gaps through rigorous scientific inquiry will be crucial in fully understanding the pharmacological profile of this compound.

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